molecular formula C18H20O2 B195169 8,9-Dehydroestrone CAS No. 474-87-3

8,9-Dehydroestrone

Katalognummer B195169
CAS-Nummer: 474-87-3
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: OUGSRCWSHMWPQE-WMZOPIPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone, and as the 3-sulfate ester sodium salt, it is a minor constituent (3.5%) of conjugated estrogens (Premarin) .


Synthesis Analysis

8,9-Dehydroestrone is a metabolite of Equilin steroid . It is produced as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol . The compound was first described in 1997 .


Molecular Structure Analysis

The molecular formula of 8,9-Dehydroestrone is C18H20O2 . Its average mass is 268.350 Da and its monoisotopic mass is 268.146332 Da .


Chemical Reactions Analysis

8,9-Dehydroestrone produces 8,9-dehydro-17β-estradiol as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8,9-Dehydroestrone are characterized by its molecular structure. It has a molecular formula of C18H20O2 and a molar mass of 268.356 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

Menopausal Symptom Management

8,9-Dehydroestrone has been studied for its efficacy in managing menopausal symptoms. It is a component of conjugated equine estrogens (CEE) and exhibits estrogenic activity. In clinical studies, it has shown a significant suppression of hot flushes in postmenopausal women, with more than 95% suppression in all parameters of vasomotor symptoms .

Bone Density Preservation

Research indicates that 8,9-Dehydroestrone may play a role in bone preservation. It has been observed to suppress bone resorption markers, such as urinary excretion of N-telopeptide, suggesting a potential application in preventing post-menopausal osteoporosis .

Neuroendocrine Regulation

The compound has been associated with the suppression of gonadotropin secretion (FSH and LH) in women, which is comparable to the effects of estrone sulfate. This suggests its utility in neuroendocrine regulation and potential therapeutic applications in related disorders .

Cardiovascular Health

While 8,9-Dehydroestrone has not shown significant efficacy in altering cholesterol levels when administered alone, it is still under investigation for its overall impact on cardiovascular health in postmenopausal women .

Cancer Treatment Adjunct

Conjugated estrogens, which include 8,9-Dehydroestrone, have been indicated to slow the progression of metastasized breast and prostate cancer. This points to a potential application of 8,9-Dehydroestrone as an adjunct treatment in cancer therapy .

Antioxidant Properties

8,9-Dehydroestrone has been explored for its antioxidant properties. While specific details of this application are not readily available, patents suggest its use as an antioxidant, which could have implications in various oxidative stress-related conditions .

Wirkmechanismus

Target of Action

8,9-Dehydroestrone is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As an estrogen, its primary targets are estrogen receptors, which play a crucial role in numerous biological processes, including reproductive and sexual development, bone health, and cardiovascular function.

Mode of Action

8,9-Dehydroestrone interacts with its targets, the estrogen receptors, by binding to them and modulating their activity . It produces 8,9-dehydro-17β-estradiol as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol .

Biochemical Pathways

The biochemical pathways affected by 8,9-Dehydroestrone are those regulated by estrogen receptors. These include pathways involved in reproductive processes, bone health, and cardiovascular function . The compound’s interaction with estrogen receptors can lead to changes in gene expression and subsequent alterations in cellular function.

Pharmacokinetics

8,9-Dehydroestrone is administered orally . It is metabolized in humans at least in a 1:1 ratio to its 17β form, 17β-Δ8,9-DHES

Result of Action

The molecular and cellular effects of 8,9-Dehydroestrone’s action are significant. It has been observed to suppress hot flushes in postmenopausal women . It also suppresses the secretion of gonadotropins (FSH and LH) and has an impact on bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .

Action Environment

The action, efficacy, and stability of 8,9-Dehydroestrone can be influenced by various environmental factors These could include the individual’s hormonal status, the presence of other medications, and individual genetic factors affecting metabolism.

Safety and Hazards

8,9-Dehydroestrone may cause cancer and may damage fertility or the unborn child . It is advised to use personal protective equipment as required and to obtain special instructions before use .

Zukünftige Richtungen

Research has shown that 8,9-Dehydroestrone has significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL) and bone preservation parameters . It displays little or no efficacy, at the dose tested, on other peripheral parameters normally affected by estrogens . This information supports the concept that 8,9-Dehydroestrone is an integral component of CEE, with distinct tissue selectivity contributing to the CEE’s overall clinical activity . It places this estrogen as a distinct member of a novel class of centrally active molecules with unique peripheral tissue selectivity .

Eigenschaften

IUPAC Name

(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGSRCWSHMWPQE-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197125
Record name Hippulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dehydroestrone

CAS RN

474-87-3, 2911-90-2
Record name 8,9-Dehydroestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,9-Dehydroestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta8-Dehydraestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hippulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-DEHYDROESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-Dehydroestrone
Reactant of Route 2
8,9-Dehydroestrone
Reactant of Route 3
8,9-Dehydroestrone
Reactant of Route 4
8,9-Dehydroestrone
Reactant of Route 5
8,9-Dehydroestrone
Reactant of Route 6
Reactant of Route 6
8,9-Dehydroestrone

Q & A

Q1: What is the role of 8,9-dehydroestrone in commercially available estrogen replacement therapies?

A1: 8,9-Dehydroestrone is a naturally occurring estrogen found in pregnant mares' urine, alongside equilin and equilenin. It is a component of Premarin, a widely prescribed estrogen replacement therapy formulation .

Q2: How is 8,9-dehydroestrone metabolized in the body?

A2: Similar to endogenous estrogens, 8,9-dehydroestrone is primarily metabolized by rat liver microsomes into catechol metabolites, namely 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. The 2-hydroxylated metabolite is formed preferentially over the 4-hydroxylated one in a 6:1 ratio .

Q3: What is the significance of the catechol metabolites of 8,9-dehydroestrone?

A3: Both 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone can be oxidized to reactive o-quinones by enzymes like tyrosinase or by rat liver microsomes. These o-quinones can then react with glutathione (GSH) to form mono- and di-GSH conjugates .

Q4: How does the reactivity of 2-hydroxy-8,9-dehydroestrone differ from 4-hydroxy-8,9-dehydroestrone?

A4: 2-Hydroxy-8,9-dehydroestrone exhibits greater complexity in its behavior compared to 4-hydroxy-8,9-dehydroestrone. It can isomerize to 2-hydroxyequilenin under physiological conditions, forming the stable 2-hydroxyequilenin catechol. Additionally, GSH conjugates of 2-hydroxy-8,9-dehydroestrone can be detected even in the absence of oxidative enzymes, unlike 4-hydroxy-8,9-dehydroestrone, which requires enzymatic oxidation for GSH conjugate formation .

Q5: How does the toxicity of 8,9-dehydroestrone catechol metabolites compare to other equine estrogens?

A5: Preliminary studies using human breast tumor S-30 cell lines suggest that the catechol metabolites of 8,9-dehydroestrone are significantly less toxic than 4-hydroxyequilenin, another equine estrogen metabolite, by a factor of 20-40 .

Q6: What are the potential implications of the lower toxicity observed for 8,9-dehydroestrone catechol metabolites?

A6: While the catechol metabolites of 8,9-dehydroestrone might still contribute to cytotoxicity in vivo primarily through o-quinone formation, the significantly higher toxicity of 4-hydroxyequilenin suggests that the latter, derived from equilin and equilenin, likely plays a more substantial role in the adverse effects associated with Premarin use .

Q7: Are there any potential beneficial effects associated with specific metabolites of equine estrogens?

A7: Research suggests that 17β-dihydroequilenin, a metabolite of equilenin, exhibits anti-inflammatory properties in human endothelial cells. It can counteract the effects of interleukin-1α (IL-1α), a pro-inflammatory cytokine, by inhibiting the expression of other inflammatory mediators like IL-6, IL-8, and MCP-1. This effect is mediated through the estrogen receptor and the NF-κB pathway .

Q8: What is the significance of understanding the specific effects of different estrogen metabolites?

A8: Identifying the distinct biological activities of individual estrogen metabolites, like the anti-inflammatory effects of 17β-dihydroequilenin, could pave the way for developing more targeted therapies. This knowledge could potentially lead to treatments that offer vasculoprotective benefits without the unwanted side effects associated with traditional estrogen replacement therapies .

Q9: What are the challenges in developing generic versions of conjugated estrogens like Premarin?

A9: Developing a generic conjugated estrogen product bioequivalent to Premarin presents a significant challenge due to the complex composition and modified-release characteristics of Premarin tablets. One study showed that a generic conjugated estrogen product lacked Δ8,9-dehydroestrone and 17β-Δ8,9-dehydroestradiol, highlighting the difficulty in replicating the exact composition of Premarin. Additionally, the generic product exhibited faster absorption and higher peak plasma concentrations of certain estrogen components, indicating differences in its release profile compared to Premarin .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.